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Introduction
The c-Met receptor tyrosine kinase, implicated in tumorigenesis, metastasis, and drug

resistance, is a critical target in oncology drug development. In the landscape of c-Met

inhibitors for non-small cell lung cancer (NSCLC), two notable small molecules have emerged:

BMS-777607 and crizotinib. While both are ATP-competitive inhibitors of c-Met, they exhibit

distinct kinase selectivity profiles and are at different stages of clinical development for c-Met

driven lung cancer.

This guide provides a comprehensive comparison of BMS-777607 and crizotinib, focusing on

their performance in the context of c-Met positive lung cancer. It is important to note that to

date, no head-to-head clinical trials directly comparing BMS-777607 and crizotinib in this

patient population have been published. Therefore, this comparison is based on available

preclinical and clinical data from separate studies.

Mechanism of Action and Target Specificity
Both BMS-777607 and crizotinib function by binding to the ATP-binding pocket of the c-Met

kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion.
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BMS-777607 is characterized as a selective inhibitor of the Met kinase superfamily. Preclinical

studies have demonstrated its potent activity against c-Met, as well as other members of this

family, including Ron, Axl, and Tyro3.[1][2]

Crizotinib, in contrast, is a multi-targeted tyrosine kinase inhibitor. In addition to c-Met, it

potently inhibits anaplastic lymphoma kinase (ALK) and ROS1, for which it has received

regulatory approval in the treatment of specific subsets of NSCLC.[3][4] Its activity against a

broader range of kinases distinguishes it from the more focused profile of BMS-777607.

Preclinical Efficacy
Kinase Inhibition
The inhibitory activity of both compounds against c-Met and other kinases has been quantified

in various assays. The half-maximal inhibitory concentration (IC50) values provide a measure

of their potency.

Kinase
BMS-777607 IC50
(nM)

Crizotinib IC50
(nM)

Reference

c-Met 3.9 (cell-free)
8 (cell-free), 11 (cell-

based)
[1]

Axl 1.1 (cell-free) -

Ron 1.8 (cell-free) -

Tyro3 4.3 (cell-free) -

ALK -
20 (cell-free), 24 (cell-

based)

ROS1 - <0.025 (Ki)

Note: IC50 values are from different studies and assays, and direct comparison should be

made with caution.

In Vitro Cellular Activity
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Both inhibitors have demonstrated the ability to block c-Met phosphorylation and inhibit the

proliferation of c-Met-dependent cancer cell lines.

Cell Line
Cancer
Type

Assay
BMS-
777607 IC50
(nM)

Crizotinib
IC50 (nM)

Reference

GTL-16
Gastric

Carcinoma

c-Met

Autophospho

rylation

20 (cell

lysates)
-

NCI-H1993

Lung

Adenocarcino

ma

Proliferation
Potent

Inhibition
-

U-87 MG Glioblastoma Proliferation
Potent

Inhibition
-

NCI-H69
Small Cell

Lung Cancer

c-Met

Phosphorylati

on

- 13

HOP92
Small Cell

Lung Cancer

c-Met

Phosphorylati

on

- 16

GTL-16
Gastric

Carcinoma
Proliferation - 9.7

In Vivo Tumor Models
Preclinical studies in animal models have provided evidence of the anti-tumor activity of both

agents.

BMS-777607: In a murine model using KHT sarcoma cells with constitutive c-Met activation,

daily oral administration of BMS-777607 (25 mg/kg/day) significantly reduced the number of

lung tumor nodules. In a separate study using NCI-H226 lung cancer cell xenografts, BMS-

777607 demonstrated superior tumor growth inhibition compared to another compound, with a

dose of 25 mg/kg leading to a significant survival benefit.
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Crizotinib: Crizotinib has shown significant dose-dependent tumor growth inhibition in various

xenograft models, including those using the c-Met amplified GTL-16 gastric carcinoma cell line,

where it caused marked tumor regression. It also demonstrated anti-tumor efficacy in the NCI-

H441 NSCLC model.

Clinical Performance in c-Met Positive Lung Cancer
While BMS-777607 has not yet progressed to large-scale clinical trials specifically for c-Met

positive lung cancer, crizotinib has been evaluated in this patient population in several key

studies.

Crizotinib in MET-Amplified NSCLC
The Phase 1 PROFILE 1001 study included an expansion cohort for patients with MET-

amplified advanced NSCLC. The efficacy of crizotinib was found to be correlated with the level

of MET amplification.

MET Amplification
Level (MET:CEP7
ratio)

Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (PFS)

Reference

High (≥4) 38.1% 6.7 months

Medium (>2.2 to <4) 14.3% 1.9 months

Low (≥1.8 to ≤2.2) 33.3% 1.8 months

Crizotinib in MET Exon 14 Skipping NSCLC
Crizotinib has also demonstrated clinical activity in patients with NSCLC harboring MET exon

14 skipping mutations, another mechanism of c-Met activation.
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Study
Number of
Patients

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Reference

PROFILE

1001

(expansion

cohort)

65 32% 7.3 months -

METROS

(Cohort B)

26 (including

MET-

amplified)

27% 4.4 months 5.4 months

Adverse Events: Common treatment-related adverse events associated with crizotinib in these

studies included visual disorders, gastrointestinal side effects (nausea, diarrhea, vomiting),

edema, and elevated liver aminotransferases.

Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway and the point of

inhibition by c-Met tyrosine kinase inhibitors like BMS-777607 and crizotinib.
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Caption: Inhibition of c-Met signaling by TKIs.
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Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound

against a target kinase.

Kinase Inhibition Assay Workflow

Start

Prepare serial dilutions
of inhibitor (e.g., BMS-777607)

Combine inhibitor, recombinant
kinase, substrate, and ATP

Incubate at 30°C

Stop reaction

Measure kinase activity
(e.g., phosphorylation)

Calculate % inhibition and
determine IC50 value

End
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Caption: Workflow for in vitro kinase inhibition assay.

Experimental Protocols
BMS-777607: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607

against c-Met and other kinases.

Materials:

BMS-777607

Recombinant kinase (e.g., c-Met)

Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

ATP (including a radiolabeled variant like [γ-³³P]ATP)

Kinase reaction buffer

96-well plates

Scintillation counter or other detection instrument

Procedure:

Prepare serial dilutions of BMS-777607 in a suitable solvent (e.g., DMSO).

In a 96-well plate, combine the diluted inhibitor with the recombinant kinase, the kinase

substrate, and ATP in the kinase reaction buffer.

Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 60 minutes).

Stop the reaction, typically by adding a solution like phosphoric acid.
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Measure the amount of substrate phosphorylation. If using radiolabeled ATP, this can be

done by capturing the phosphorylated substrate on a filter and quantifying the radioactivity

with a scintillation counter.

Calculate the percentage of kinase inhibition for each concentration of BMS-777607 relative

to a control without the inhibitor.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Crizotinib: Clinical Trial Protocol (PROFILE 1001
Expansion Cohort for MET Exon 14 Skipping NSCLC)
Objective: To evaluate the antitumor activity and safety of crizotinib in patients with advanced

NSCLC harboring MET exon 14 alterations.

Study Design:

Phase 1, open-label, multicenter study with an expansion cohort.

Patient Population:

Patients with histologically or cytologically confirmed advanced NSCLC.

Tumors must have a documented MET exon 14 alteration.

Patients must have received prior systemic therapy.

Treatment:

Crizotinib administered orally at a starting dose of 250 mg twice daily.

Treatment continued until disease progression or unacceptable toxicity.

Assessments:

Tumor responses were assessed every 8 weeks using Response Evaluation Criteria in Solid

Tumors (RECIST) v1.0.
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Safety and tolerability were monitored throughout the study.

Endpoints:

Primary: Objective Response Rate (ORR).

Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival

(OS), and safety.

Conclusion
BMS-777607 and crizotinib are both potent inhibitors of the c-Met receptor tyrosine kinase with

demonstrated anti-tumor activity. BMS-777607 exhibits a more selective kinase inhibition

profile, primarily targeting the Met family of kinases, and has shown promise in preclinical

models. Crizotinib, a multi-targeted inhibitor of c-Met, ALK, and ROS1, has established clinical

efficacy in specific, genetically defined subsets of NSCLC, including those with MET

amplification and MET exon 14 skipping mutations.

The absence of direct comparative studies necessitates careful consideration when evaluating

the relative merits of these two agents. The preclinical data for BMS-777607 are encouraging,

but its clinical potential in c-Met positive lung cancer remains to be determined through future

clinical trials. Crizotinib, on the other hand, represents a clinically validated therapeutic option

for certain patients with c-Met-driven NSCLC. Further research, including potential head-to-

head trials, will be crucial to definitively establish the comparative efficacy and safety of these

and other emerging c-Met inhibitors in the treatment of lung cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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